1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene
Overview
Description
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene is an organic compound that belongs to the class of aryl bromides. It consists of a benzene ring substituted with a bromine atom and a long perfluorinated alkyl chain. This compound is notable for its unique combination of hydrophobic and hydrophilic properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting bromobenzene can then undergo further reactions to attach the perfluorinated alkyl chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by the attachment of the perfluorinated alkyl chain through various coupling reactions. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as the Suzuki reaction.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and organoboron compounds are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Coupling Reactions: Products include biaryl compounds.
Reduction Reactions: Products include the corresponding hydrocarbon.
Scientific Research Applications
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of hydrophobic interactions and membrane proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, allowing for various substitution and coupling reactions. The perfluorinated alkyl chain imparts unique solubility and surface properties, making the compound useful in modifying surfaces and interfaces.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom on the benzene ring.
1-Bromo-4-nitrobenzene: Contains both a bromine and a nitro group on the benzene ring.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: A fluorinated alkanethiol used in surface modification.
Uniqueness
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene is unique due to its combination of a reactive bromine atom and a long perfluorinated alkyl chain. This combination allows it to participate in a wide range of chemical reactions while also providing unique solubility and surface properties.
Properties
IUPAC Name |
1-bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF13/c15-8-3-1-7(2-4-8)5-6-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)28/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTYDOLPAWEEIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895651 | |
Record name | 1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195324-87-9 | |
Record name | 1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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